molecular formula C7H4Cl2FI B15224806 5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene

5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene

Cat. No.: B15224806
M. Wt: 304.91 g/mol
InChI Key: UDHPPDRYGVJTCS-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene is an aromatic compound with a complex structure, featuring multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor compound through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with new carbon-carbon bonds .

Scientific Research Applications

5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene involves its interaction with molecular targets through its halogen substituents. These interactions can influence the compound’s reactivity and its ability to form new chemical bonds. The specific pathways involved depend on the type of reaction and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated aromatic compounds such as:

Uniqueness

What sets 5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene apart is its unique combination of halogen substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C7H4Cl2FI

Molecular Weight

304.91 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene

InChI

InChI=1S/C7H4Cl2FI/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2

InChI Key

UDHPPDRYGVJTCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCl)I)Cl

Origin of Product

United States

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